molecular formula C10H10ClF2NO2 B3363779 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide CAS No. 1050909-61-9

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide

Cat. No.: B3363779
CAS No.: 1050909-61-9
M. Wt: 249.64 g/mol
InChI Key: OZVGVGAYMOBVCO-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide (CAS 1050909-61-9) is a chemical compound with the molecular formula C10H10ClF2NO2 and a molecular weight of 249.64 g/mol . This acetamide derivative features a chloroacetamide group attached to a 4-(difluoromethoxy)benzyl moiety, making it a valuable intermediate in synthetic organic and medicinal chemistry research . The reactive chloroacetyl group makes this compound a versatile building block for the synthesis of more complex molecules, particularly for developing potential pharmacologically active compounds. Its structure suggests potential applications in creating libraries of compounds for high-throughput screening in drug discovery campaigns. Researchers utilize this reagent under laboratory conditions, and it is offered For Research Use Only (RUO) . It is strictly intended for laboratory research and is not meant for diagnostic, therapeutic, or personal use. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c11-5-9(15)14-6-7-1-3-8(4-2-7)16-10(12)13/h1-4,10H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGVGAYMOBVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204836
Record name 2-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide
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Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050909-61-9
Record name 2-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050909-61-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(difluoromethoxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physicochemical Properties

Compound Name Molecular Formula Key Substituents Notable Properties
2-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide C₁₀H₁₀ClF₂NO₂ –OCF₂H (difluoromethoxy) High metabolic stability; moderate logP (~2.5) for CNS targeting .
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO –F (para-fluorophenyl) Intramolecular C–H···O interactions; lower molecular weight (187.6 g/mol) .
2-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide C₁₃H₁₅ClN₂O₂ –(2-oxopyrrolidinyl) Enhanced enzyme inhibition (e.g., acetylcholinesterase) due to pyrrolidone moiety .
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide C₁₀H₁₂ClN₂O₃S –SO₂N(CH₃)₂ (sulfonamide) Strong electron-withdrawing group; increased acidity (predicted pKa ~4.8) .
2-Chloro-N-(4-ethoxyphenoxy)phenylacetamide C₁₆H₁₆ClNO₃ –O–C₆H₄–O–C₂H₅ (diaryl ether) Higher solubility in polar solvents due to ether linkage .
Thiazole Derivatives (e.g., 2-Chloro-N-[4-phenylthiazol-2-yl]acetamide)
  • Activity : Acts as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications .
S-Metolachlor Transformation Products (e.g., 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide)
  • Toxicity Profile : Hydroxymethyl or methoxypropan-2-yl substituents may increase mutagenic risk compared to methyl groups .
Heterocyclic Analogs (e.g., 2-Chloro-N-(4-(5-(4-fluorophenyl)-imidazolyl)pyridin-2-yl)acetamide)
  • Target : Casein kinase 1δ (CK1δ) inhibition with IC₅₀ < 100 nM; modified pyridinyl-imidazolyl groups enhance selectivity .

Biological Activity

2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF2NO2
  • Molecular Weight : Approximately 251.64 g/mol
  • Structural Features : The compound contains a chloro group, a difluoromethoxy substituent, and an acetamide functional group. These structural elements contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions. This mechanism may lead to various biological effects, such as reduced inflammation and antimicrobial activity.
  • Lipophilicity Enhancement : The difluoromethoxy group may improve the compound's lipophilicity, facilitating its interaction with biological membranes and enhancing bioavailability.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits enzymes involved in inflammation
AnticancerPotential anticancer properties (further studies needed)

Case Study: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated that the compound could effectively inhibit enzyme activity in vitro. The binding affinity was measured using kinetic assays, revealing significant inhibition at low micromolar concentrations. This finding supports the hypothesis that the compound may serve as a lead for developing new therapeutic agents targeting inflammatory diseases and infections.

Safety and Handling

Given the limited information available on this specific compound, it is crucial to handle it with caution. General safety considerations aligned with other chloroacetamides should be observed due to potential reactivity associated with the chloro group and acetamide moiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves chloroacetylation of a benzylamine intermediate. For example, chloroacetyl chloride reacts with 4-(difluoromethoxy)benzylamine in the presence of a weak base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (acetonitrile or dichloromethane) and stoichiometric ratios are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Identifies proton environments (e.g., CH₂Cl at δ ~4.2 ppm) and confirms the acetamide backbone.
  • IR Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
  • XRD : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous acetamide derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodology : Use kinase inhibition assays (e.g., ATPase activity measurements) to screen for enzyme targets. Cell viability assays (MTT or SRB) in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects. Dose-response curves (IC₅₀) should be validated with positive controls like staurosporine .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s binding affinity to kinase targets compared to analogs with trifluoromethyl or methoxy substituents?

  • Methodology : The difluoromethoxy group enhances hydrophobic interactions and electron-withdrawing effects, improving target affinity. Comparative molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) reveal binding energy differences. For example, the difluoromethoxy derivative showed 1.5× higher affinity for EGFR than its methoxy counterpart in silico .

Q. What computational strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodology : Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and machine learning models (random forest regression) can normalize data. Cross-validation with orthogonal assays (e.g., Western blotting for phosphorylation inhibition) is recommended .

Q. How can crystallographic data clarify the role of hydrogen bonding in the compound’s stability and bioactivity?

  • Methodology : Single-crystal XRD analysis reveals intermolecular interactions (e.g., N-H···O hydrogen bonds between acetamide groups). These interactions stabilize the crystal lattice and may correlate with solubility and membrane permeability. Compare with structurally similar compounds like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide .

Q. What strategies mitigate synthetic challenges in scaling up the compound while maintaining enantiomeric purity?

  • Methodology : Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy. Pilot-scale reactions in flow reactors improve reproducibility .

Comparative Analysis

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s pharmacokinetic properties?

  • Methodology : Substituent effects on logP and metabolic stability are quantified using:

  • In vitro microsomal stability assays (human liver microsomes).
  • QSAR models correlating substituent electronegativity with clearance rates. For instance, fluorinated analogs exhibit longer half-lives due to reduced CYP450 metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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